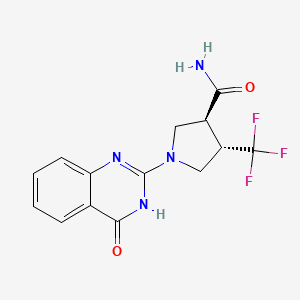![molecular formula C13H21N3O2 B7356781 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one, also known as S-adenosyl-L-homocysteine hydrolase inhibitor or SAHH inhibitor, is a chemical compound that has been studied for its potential applications in scientific research.
作用機序
SAHH inhibitor works by inhibiting the activity of 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one-homocysteine hydrolase, an enzyme that plays a critical role in the regulation of cellular methylation. By inhibiting the activity of this enzyme, SAHH inhibitor disrupts the methylation cycle, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
SAHH inhibitor has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, SAHH inhibitor has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, SAHH inhibitor has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of SAHH inhibitor for lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, SAHH inhibitor has been found to have a low toxicity profile, making it a safe candidate for further study. However, one of the limitations of SAHH inhibitor is its relatively low potency, which may limit its effectiveness as a cancer treatment.
将来の方向性
There are a number of future directions for the study of SAHH inhibitor. One potential direction is the development of more potent SAHH inhibitors, which may be more effective in the treatment of cancer. Additionally, SAHH inhibitor may be studied for its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, SAHH inhibitor may be studied in combination with other drugs, in order to enhance its effectiveness as a cancer treatment.
合成法
SAHH inhibitor can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. The most common method for synthesizing SAHH inhibitor is chemical synthesis, which involves the use of various reagents and solvents.
科学的研究の応用
SAHH inhibitor has been studied for its potential applications in scientific research, particularly in the field of cancer research. SAHH inhibitor has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Additionally, SAHH inhibitor has been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
特性
IUPAC Name |
4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-7-12(17)15-13(14-9)10(2)16(3)8-11-5-4-6-18-11/h7,10-11H,4-6,8H2,1-3H3,(H,14,15,17)/t10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLWNOZXUQBEBP-DTIOYNMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)C(C)N(C)C[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)

![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)
![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)
![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2-[4-(2-phenylacetyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356809.png)